molecular formula C6H9NO5S B7887563 p-Hydroxyanilinium bisulfate

p-Hydroxyanilinium bisulfate

Cat. No.: B7887563
M. Wt: 207.21 g/mol
InChI Key: QTDCIMUWVJXQBD-UHFFFAOYSA-N
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Description

p-Hydroxyanilinium bisulfate is a chemical compound of significant interest in synthetic organic chemistry, primarily serving as a stable, salt-form precursor to p-aminophenol and a direct reagent for the production of hydroquinone. Its core research value lies in its application in hydrolysis reactions, where it can be converted to hydroquinone—a compound widely used in polymer inhibitors, photographic developers, and pharmaceutical intermediates—upon treatment with ammonium bisulfate in an aqueous medium at elevated temperatures (200-300°C) . This reaction provides a valuable commercial pathway for hydroquinone production, as the ammonium sulfate by-product can be regenerated back to ammonium bisulfate for reuse in the process . Beyond its primary synthetic utility, the compound is intrinsically linked to environmental remediation studies. The reduction of nitroaromatic contaminants like p-nitrophenol (a process where p-aminophenol is a key intermediate) is a critical detoxification method, and bisulfite compounds have been shown to enhance such degradation processes in the presence of zero-valent iron . This compound is supplied For Research Use Only. It is strictly intended for laboratory investigations and is not approved for diagnostic, therapeutic, or any form of personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols before handling.

Properties

IUPAC Name

hydrogen sulfate;(4-hydroxyphenyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.H2O4S/c7-5-1-3-6(8)4-2-5;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDCIMUWVJXQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[NH3+])O.OS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63084-98-0
Record name Phenol, 4-amino-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63084-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxyanilinium bisulfate typically involves the reaction of p-hydroxyaniline with sulfuric acid. The process can be summarized as follows:

    Starting Materials: p-Hydroxyaniline and sulfuric acid.

    Reaction Conditions: The reaction is carried out under controlled temperature conditions to avoid decomposition. The mixture is stirred until the reaction is complete.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Chemical Reactions Involving p-Aminophenol

p-Aminophenol is a versatile compound used in the synthesis of various chemicals, including dyes, pharmaceuticals, and antioxidants. It undergoes several important chemical reactions:

Hydrolysis to Hydroquinone

One notable reaction involving p-aminophenol is its hydrolysis to hydroquinone using ammonium bisulfate. This process involves heating p-aminophenol with ammonium bisulfate in an aqueous medium, typically between 200°C to 300°C, to produce hydroquinone .

Table 1: Conditions for Hydrolysis of p-Aminophenol to Hydroquinone

ParameterValue
Temperature200°C to 300°C
Ammonium Bisulfate1.2 to 12 moles per mole of p-aminophenol
WaterAt least 40 moles per mole of p-aminophenol

Metabolism and Toxicity

p-Aminophenol is metabolized in the liver to form various conjugates, including glutathione conjugates, which are associated with its nephrotoxicity . This metabolic pathway involves enzymes like gamma-glutamyl transpeptidase.

Oxidative Reactions

p-Aminophenol can undergo oxidative reactions, forming quinone imines and other products. These reactions are relevant in atmospheric chemistry, where aminophenols can contribute to the formation of brown carbon .

Formation of p-Hydroxyanilinium Bisulfate

Potential Chemical Reactions

Scientific Research Applications

Chemistry: p-Hydroxyanilinium bisulfate is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its unique structure allows for various chemical modifications, making it a valuable compound in organic synthesis.

Biology and Medicine: In biological research, this compound is used in the study of enzyme mechanisms and as a model compound for understanding the behavior of similar biological molecules

Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of p-Hydroxyanilinium bisulfate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyl group can form hydrogen bonds with other molecules, while the anilinium ion can participate in electrostatic interactions. These interactions can influence the reactivity and stability of the compound in different environments.

Comparison with Similar Compounds

Comparison with Similar Bisulfate Compounds

Chemical and Physical Properties

The following table summarizes key properties of p-hydroxyanilinium bisulfate and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) pKa (Bisulfate Anion) Primary Applications
This compound C₆H₈N·HSO₄ 203.20 Moderate* ~2.0 (HSO₄⁻ dissociation) Pharmaceutical intermediates
Sodium bisulfate NaHSO₄ 120.06 28.5 g/100 mL ~1.99 Livestock ammonia control, pH adjuster
Ammonium bisulfate NH₄HSO₄ 115.11 Highly soluble ~2.0 Atmospheric aerosols
Clopidogrel bisulfate C₁₆H₁₈ClNO₂S·HSO₄ 419.90 Soluble (pharma-grade) ~2.0 Antiplatelet drug
Potassium bisulfate KHSO₄ 136.17 24.0 g/100 mL ~1.89 Industrial scrubbers

*Inferred from aromatic amine solubility trends; exact data unavailable in provided evidence.

Key Observations:
  • Acidity : All bisulfate salts share similar pKa values (~1.9–2.0) due to the bisulfate anion (HSO₄⁻ → SO₄²⁻ + H⁺).
  • Solubility : Sodium and potassium bisulfates exhibit high water solubility, critical for industrial uses. This compound likely has moderate solubility due to its aromatic cation.
  • Applications: Sodium bisulfate: Effective in reducing ammonia volatilization in poultry litter (pH ~7.4–7.5 after application). Ammonium bisulfate: Forms ultrafine particles in aerosols (growth factor ~1.5 at 86% saturation). Clopidogrel bisulfate: High purity (>99.7%) required for pharmaceutical use. Potassium bisulfate: Outperforms NaHSO₄ and mineral acids (HCl, HNO₃) in NH₃ scrubbing at 15,981 m³/h airflow.
Ammonia Scrubbing Efficiency (60 Hz Airflow):
Compound NH₃ Removal Efficiency Key Advantage Limitation
Potassium bisulfate 85–90% Stable performance at high airflow Higher cost than NaHSO₄
Sodium bisulfate 75–80% Cost-effective Lower efficiency at high airflow
FeCl₃ 80–85% Forms reactive surface oxides Corrosive, requires disposal
This compound* N/A Potential for niche chemical synthesis Limited industrial data

*No direct data available; inferred from structural analogs.

Q & A

Q. What are the recommended laboratory synthesis routes for p-Hydroxyanilinium bisulfate, and how can purity be validated?

Methodological Answer: Synthesis typically involves reacting p-hydroxyaniline with sulfuric acid under controlled stoichiometric conditions. Post-synthesis, purity can be validated via:

  • Melting Point Analysis : Compare observed melting points (e.g., 183–184°C for clopidogrel bisulfate ) to literature values. Deviations >2°C indicate impurities.
  • UV-Vis Spectroscopy : Prepare calibration curves at pH 1.2 and 6.8 to quantify purity, as demonstrated for clopidogrel bisulfate .
  • Elemental Analysis : Confirm C, H, N, and S content to validate stoichiometry.

Q. What analytical techniques are optimal for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm protonation states and sulfation sites.
  • FT-IR : Identify sulfate (S-O) stretches (~1050–1200 cm1^{-1}) and aromatic C-H bonds.
  • X-ray Crystallography : Resolve crystal structure to confirm molecular packing, though hygroscopicity may complicate single-crystal growth .

Advanced Research Questions

Q. How does this compound interact with transition metal catalysts under thermal stress, and what experimental designs can elucidate decomposition pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 25–500°C) to identify decomposition intermediates.
  • In Situ DRIFTS : Track surface interactions on catalysts (e.g., vanadia-based SCR catalysts) to study sulfate deposition mechanisms, as modeled for ammonium bisulfate .
  • DFT Simulations : Pair experimental data with computational models to predict bond dissociation energies and reaction pathways .

Q. What strategies mitigate hygroscopicity-induced degradation during storage of this compound?

Methodological Answer:

  • Controlled Environments : Store in desiccators with silica gel or under inert gas (N2_2/Ar).
  • Polymer Coating : Encapsulate particles with hydrophobic polymers (e.g., PMMA) to reduce moisture uptake, a method adapted from hygroscopic salt stabilization .
  • Stability Testing : Conduct accelerated aging studies at 40°C/75% RH to assess long-term stability.

Data Contradiction & Experimental Design

Q. How should researchers resolve discrepancies in solubility data for this compound across studies?

Methodological Answer:

  • Standardized Protocols : Replicate measurements under identical conditions (e.g., 25°C, 86% saturation ratio) to isolate variables like particle size (10–50 nm) and solvent purity, as done for ammonium bisulfate .
  • Cross-Validation : Use complementary techniques (e.g., gravimetric analysis, dynamic light scattering) to verify results.
  • Error Reporting : Include uncertainty margins for ethanol saturation ratios and particle growth factors in publications .

Q. What protocols ensure accurate quantification of this compound in complex mixtures using UV-Vis spectroscopy?

Methodological Answer:

  • pH-Specific Calibration : Prepare standard curves at pH 1.2 (simulating gastric fluid) and pH 6.8 (intestinal fluid) to account for protonation shifts, as validated for clopidogrel bisulfate .
  • Interference Testing : Add common matrix components (e.g., salts, organics) to assess signal suppression/enhancement.
  • Limit of Detection (LOD) : Calculate via 3σ/slope method to ensure sensitivity ≥0.1 µg/mL.

Methodological Best Practices

Q. How can researchers design experiments to study the role of this compound in DNA methylation analysis?

Methodological Answer:

  • Bisulfite Sequencing : Treat DNA with sodium bisulfate to convert unmethylated cytosines to uracil, followed by PCR amplification and methylation-specific primer design .
  • Methylation-Specific PCR (MSP) : Use primers targeting converted sequences to distinguish methylated/unmethylated DNA.
  • Data Analysis : Employ tools like Bismark for alignment and methylKit for differential methylation region (DMR) identification .

Q. What experimental controls are critical when studying this compound’s reactivity in catalytic systems?

Methodological Answer:

  • Blank Reactions : Run parallel experiments without the catalyst to isolate its contribution.
  • Poisoning Tests : Introduce catalyst inhibitors (e.g., SO2_2) to confirm active sites.
  • Post-Reaction Characterization : Use TEM/EDS to detect sulfate deposits on catalyst surfaces, as done in SCR systems .

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